2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(2-methylphenyl)acetamide
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decane class, characterized by a spirocyclic core fused with a triazole ring and an acetamide side chain. Key structural features include:
- Spirocyclic core: A 10-membered spiro[4.5]decane system with a 1,4,8-triaza substitution pattern and a 3-oxo group.
- Substituents:
- R1: 4-Methoxyphenyl at position 2 of the triazaspiro ring. The methoxy group (-OCH₃) is electron-donating, enhancing solubility and influencing π-π stacking interactions.
- R2: N-(2-methylphenyl)acetamide, where the 2-methylphenyl group introduces steric bulk and modulates lipophilicity.
Its properties can be inferred from structurally related analogs .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-5-3-4-6-19(16)24-20(28)15-27-13-11-23(12-14-27)25-21(22(29)26-23)17-7-9-18(30-2)10-8-17/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLCOYOCUVTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and various functional groups. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.5 g/mol. The structure features a triazaspirodecane core, which is significant for its biological activity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : The compound has been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and gene regulation. This suggests potential applications in cancer therapy .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, making them candidates for treating infections .
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by reducing the levels of inflammatory cytokines .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of HDACs | |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Reduces inflammatory cytokine levels |
Case Studies
- Anticancer Research : A study evaluated the effects of similar triazole derivatives on cancer cell lines, revealing significant inhibition of cell proliferation. The mechanism involved the modulation of epigenetic regulators such as HDACs, leading to apoptosis in cancer cells .
- Antimicrobial Activity : In vitro studies demonstrated that compounds with a methoxyphenyl group exhibited potent activity against Gram-positive bacteria, suggesting their potential as new antibiotics .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit metabolic enzymes critical for disease progression.
- Receptor Modulation : Interaction with cellular receptors involved in signaling pathways may enhance therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,4,8-triazaspiro[4.5]decane scaffold but differ in substituents, leading to variations in physicochemical and pharmacological profiles:
Table 1: Structural and Physicochemical Comparison
*logP values estimated via analogous substituent contributions where direct data are unavailable.
†Inferred formula based on structural similarity.
‡Calculated using ChemDraw (exact value requires experimental validation).
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s 4-methoxyphenyl group reduces logP (~3.8) compared to ’s 3,4-dimethylphenyl (logP 4.6) and ’s chloro-substituted analog (logP 4.6). Methoxy groups enhance aqueous solubility, which may improve bioavailability .
Hydrogen-Bonding Capacity: All compounds exhibit 2–3 hydrogen bond donors (HBD) and 6–7 acceptors (HBA), supporting interactions with polar targets (e.g., kinases, GPCRs).
Steric and Electronic Modifications: The target’s 2-methylphenyl group provides moderate steric hindrance compared to ’s trifluoromethylphenyl, which adds electronegativity and metabolic stability .
Structural Diversity and Drug-Likeness: ’s cyclohexylamino-fluorophenyl combination and ’s benzoyl-dichlorophenyl design highlight the scaffold’s versatility for optimizing potency and selectivity .
Implications for Drug Design
The comparison underscores the following trends:
- Methoxy vs. Methyl/Chloro Groups : Methoxy substituents balance solubility and lipophilicity, making them favorable for central nervous system (CNS) targets.
- Fluorine and Chlorine Substitutions : Halogenated analogs (e.g., ) improve metabolic stability but may require optimization to mitigate toxicity.
- Spiro Ring Modifications : Heteroatom substitutions (e.g., 1-oxa in ) or fused aromatic systems (e.g., benzoyl in ) can fine-tune conformational rigidity and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
